molecular formula C10H10N2O2 B189884 Ethyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 177485-39-1

Ethyl imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B189884
CAS No.: 177485-39-1
M. Wt: 190.2 g/mol
InChI Key: UHVVQICOKBGMQG-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the CAS Number: 177485-39-1. It has a molecular weight of 190.2 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions has been reported to afford imidazo[1,5-a]pyridines in very good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 . The imidazo[1,2-a]pyridine fragment is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .


Physical and Chemical Properties Analysis

This compound is a solid substance with a purity of 95%. It should be stored sealed in a dry room temperature environment .

Safety and Hazards

The safety information for Ethyl imidazo[1,2-a]pyridine-5-carboxylate includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

Ethyl imidazo[1,2-a]pyridine-5-carboxylate has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It has also been identified as a potential anticancer agent .

Mode of Action

The compound interacts with its targets, leading to changes that result in its therapeutic effects. For instance, in the context of tuberculosis, it shows in vitro anti-TB activity against replicating and non-replicating TB . As an anticancer agent, it has been found to be a potent inhibitor for KRAS G12C-mutated NCI-H358 cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of tuberculosis, it interferes with the bacterial growth, leading to a reduction in the bacterial load . As an anticancer agent, it increases the number of MCF-7 cells in the G0/G1 phase and induces apoptosis .

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its therapeutic benefits. For instance, it has been found to exhibit cytotoxic potential against MCF-7 and HT-29 cells . In the context of tuberculosis, it leads to a significant reduction in the bacterial load .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[1,2-a]pyridine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell proliferation and survival. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating damaged or unwanted cells . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth, differentiation, and response to stress . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity . This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades essential for cell survival and proliferation . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, leading to altered transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its biological activity, leading to prolonged effects on cellular function . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVVQICOKBGMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456163
Record name ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177485-39-1
Record name ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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